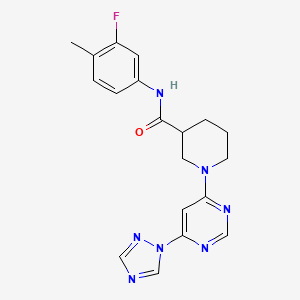

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN7O/c1-13-4-5-15(7-16(13)20)25-19(28)14-3-2-6-26(9-14)17-8-18(23-11-22-17)27-12-21-10-24-27/h4-5,7-8,10-12,14H,2-3,6,9H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOKQHTVXHDLDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-3-carboxamide, often abbreviated as compound A , is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to synthesize available research findings regarding its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

Compound A is characterized by a complex structure that includes a piperidine ring, a pyrimidine moiety, and a triazole group. The presence of these heterocycles contributes to its biological activity by interacting with various biological targets.

Chemical Structure

| Component | Structure |

|---|---|

| Triazole | Triazole |

| Pyrimidine | Pyrimidine |

| Piperidine | Piperidine |

Research indicates that compound A exerts its biological effects primarily through the inhibition of specific kinases and enzymes that are crucial in cellular signaling pathways. Notably, it has shown promising inhibitory effects on:

- Dihydrofolate Reductase (DHFR) : This enzyme is vital for DNA synthesis and repair. Inhibition leads to reduced proliferation of cancer cells.

- Fibroblast Growth Factor Receptors (FGFRs) : Compound A has been reported to inhibit FGFRs, which play significant roles in tumor growth and angiogenesis.

Antitumor Activity

Recent studies have demonstrated that compound A exhibits potent antitumor activity against various cancer cell lines. The following table summarizes its efficacy in different assays:

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| SNU16 | 77.4 ± 6.2 | FGFR inhibition |

| KG1 | 25.3 ± 4.6 | DHFR inhibition |

| A549 (Lung Cancer) | 30.2 ± 1.9 | Cell cycle arrest via kinase inhibition |

Antimicrobial Activity

In addition to its antitumor properties, compound A has shown antimicrobial effects against several pathogens, including resistant strains of bacteria. The following table outlines its effectiveness:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Effective against MRSA |

| Escherichia coli | 1 µg/mL | Broad-spectrum activity |

Case Studies

A notable case study involved the use of compound A in combination with standard chemotherapy agents for treating advanced melanoma. The combination therapy resulted in enhanced efficacy compared to monotherapy, leading to improved patient outcomes.

Study Overview

- Objective : Evaluate the synergistic effects of compound A with existing chemotherapeutics.

- Results : Patients receiving the combination therapy exhibited a significant reduction in tumor size compared to those receiving chemotherapy alone.

Comparison with Similar Compounds

Pyrimidine-Based Analogues

- 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide ():

This compound shares the pyrimidine-piperidine-carboxamide backbone but substitutes the triazole with a pyrazole group. The 4-sulfamoylbenzyl substituent introduces a polar sulfonamide group, which may improve aqueous solubility compared to the target compound’s 3-fluoro-4-methylphenyl group. However, the sulfamoyl group’s bulkiness could reduce membrane permeability .

Triazole-Containing Analogues

- The nitro group on the triazole introduces strong electron-withdrawing effects, contrasting with the target compound’s unmodified triazole. This difference could influence electronic properties and binding affinities in biological targets .

Carboxamide Derivatives

- 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide ():

This compound replaces the pyrimidine core with a pyrrole ring and incorporates a trifluoromethylpyridine group. The trifluoromethyl group enhances lipophilicity, similar to the target’s fluorine, but the pyrrole core lacks the aromatic nitrogen atoms critical for pyrimidine-mediated interactions .

Functional Group Impact

- Fluorine vs.

- Triazole vs.

- Aromatic Substitutents : The 3-fluoro-4-methylphenyl group in the target compound may offer better metabolic stability than the sulfamoylbenzyl group in ’s compound, which risks hydrolysis or phase II metabolism .

Research Findings and Implications

- Binding Interactions : The triazole-pyrimidine core in the target compound is structurally poised for interactions with kinases or nucleic acid targets, leveraging both hydrogen bonding and π-π stacking.

- Solubility vs. Permeability : While sulfamoyl groups () improve solubility, the target’s fluorine and methyl substituents may better balance solubility and membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.